molecular formula C15H17NO3 B1637816 4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-91-6

4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1637816
CAS No.: 879074-91-6
M. Wt: 259.3 g/mol
InChI Key: XHAJWEMCIKBOIB-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of a phenylamine group attached to a methoxy-phenoxy-ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 4-bromoaniline.

    Etherification: The first step involves the etherification of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.

    Amination: The 2-(2-methoxyphenoxy)ethanol is then reacted with 4-bromoaniline in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets and pathways. The phenylamine group can interact with enzymes and receptors, modulating their activity. The methoxy-phenoxy-ethoxy chain can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethylamine: This compound has a similar structure but lacks the phenylamine group.

    4-(2-Methoxyethyl)phenol: This compound has a similar ether linkage but differs in the functional groups attached to the aromatic ring.

Uniqueness

4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is unique due to its combination of a phenylamine group with a methoxy-phenoxy-ethoxy chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(2-methoxyphenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJWEMCIKBOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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